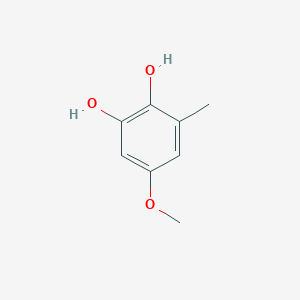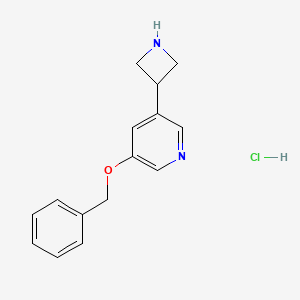
3-(3-Azetidinyl)-5-(benzyloxy)pyridine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD32662328 is a chemical compound with unique properties that have garnered attention in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of MFCD32662328 involves several synthetic routes. One common method includes the reaction of specific precursors under controlled conditions to form the desired compound. The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to ensure the successful formation of MFCD32662328 .
Industrial Production Methods: Industrial production of MFCD32662328 is designed to be efficient and scalable. The process involves the use of large-scale reactors and continuous flow systems to produce the compound in significant quantities. The industrial methods focus on optimizing yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions: MFCD32662328 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of MFCD32662328 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired outcome, but they often involve specific temperatures, pressures, and solvents to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of MFCD32662328 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of substituted compounds with different functional groups .
Aplicaciones Científicas De Investigación
MFCD32662328 has a wide range of scientific research applications. In chemistry, it is used as a reagent and intermediate in various synthetic processes. In biology, it is studied for its potential effects on cellular processes and its role in biochemical pathways. In medicine, MFCD32662328 is investigated for its therapeutic potential and its ability to interact with specific molecular targets. In industry, the compound is used in the production of advanced materials and as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of MFCD32662328 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or industrial outcomes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to MFCD32662328 include those with comparable chemical structures and properties. These compounds may share similar reactivity and applications but differ in specific functional groups or molecular configurations .
Uniqueness: MFCD32662328 stands out due to its unique combination of stability, reactivity, and versatility. These properties make it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds .
Conclusion
MFCD32662328 is a compound with significant potential in various scientific and industrial fields. Its unique properties and versatility make it a subject of ongoing research and development, with promising applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C15H17ClN2O |
|---|---|
Peso molecular |
276.76 g/mol |
Nombre IUPAC |
3-(azetidin-3-yl)-5-phenylmethoxypyridine;hydrochloride |
InChI |
InChI=1S/C15H16N2O.ClH/c1-2-4-12(5-3-1)11-18-15-6-13(7-17-10-15)14-8-16-9-14;/h1-7,10,14,16H,8-9,11H2;1H |
Clave InChI |
SVOMEKVAIOBXSQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)C2=CC(=CN=C2)OCC3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl 2-[[(2S)-2-[[2-(tert-butoxycarbonylamino)acetyl]amino]-4-methyl-pentanoyl]amino]acetate](/img/structure/B13694056.png)
![(S)-2-[[(tert-Butyldimethylsilyl)oxy]methyl]pyrrolidin-1-amine](/img/structure/B13694077.png)
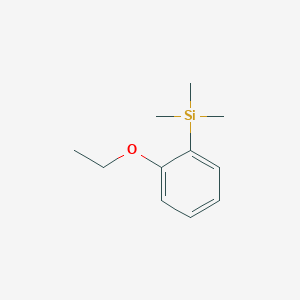
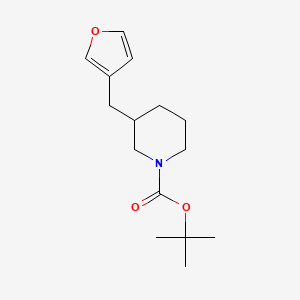
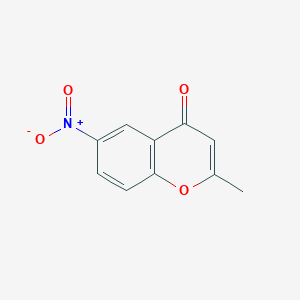
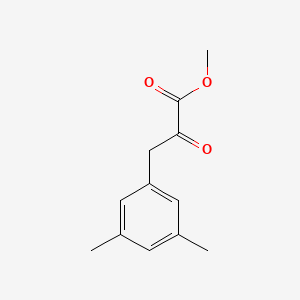
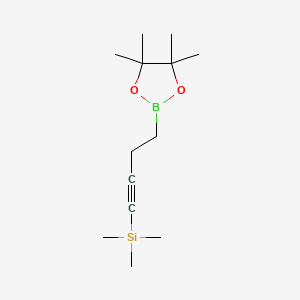
![4,4'-[[2,2'-Bithieno[3,2-b]pyridine]-7,7'-diylbis(oxy)]bis(3-fluoroaniline)](/img/structure/B13694102.png)

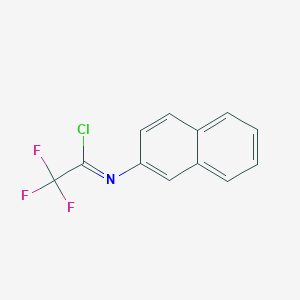
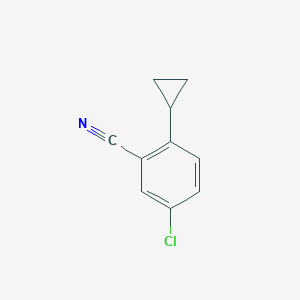
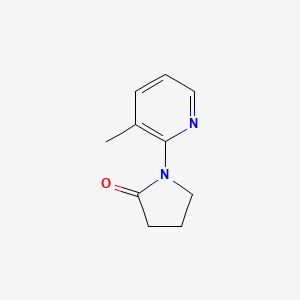
![2-[3-Bromo-4-(trifluoromethyl)phenyl]-2-hydroxyacetic acid](/img/structure/B13694128.png)
